Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
Description
Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a piperidine-4-carboxylate moiety. Its molecular formula is C₂₁H₂₃N₃O₂S, with a molecular weight of 381.50 g/mol . The structure includes a 5-methyl and 6-phenyl substitution on the thienopyrimidine ring, which likely enhances steric bulk and influences electronic properties.
Properties
IUPAC Name |
ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-26-21(25)16-9-11-24(12-10-16)19-17-14(2)18(15-7-5-4-6-8-15)27-20(17)23-13-22-19/h4-8,13,16H,3,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOBSFZBBYYMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121257 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858257-30-3 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858257-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Thienopyrimidines
To synthesize thienopyrimidines, phenylacetaldehyde 3 is reacted with ethyl 3-cyanopropanoate 4 to produce phenylthiophene 5 . Heating 5 with formamide yields pyrimidone 6 . The pyrimidone is then chlorinated and dehydrated using phosphoryl chloride to create chlorothienopyrimidine 7 . This intermediate is coupled with primary and secondary amines, resulting in 4-position substituted H. pylori inhibitors 8–30 .
Synthesis of Ethyl 2-amino-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate (1)
To synthesize ethyl 2-amino-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate (1), combine 1-(4-nitrophenoxy)propan-2-one (1.95 g, 10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (25 mL) with piperidine (1.1 mL). Heat the mixture under reflux for 6 hours, then pour it into cold water (40 mL). Filter the resulting solid and recrystallize it from ethanol to obtain the product. The yield is 2.0 g (62%), with a melting point of 165–167 °C.
- IR : $$ \nu $$ = 3350, 3240 (NH2), 1725 cm-1 (CO)
- 1H NMR (CDCl3) : $$ \delta $$ = 1.40 (t, 3H, CH3), 2.20 (s, 3H, CH3), 4.30 (q, 2H, CH2), 6.12 (brs, 2H, NH2), 7.10–7.95 (m, 4H, ArH)
- 13C NMR : $$ \delta $$ = 14.1, 18.7 (2CH3), 49.5 (CH2), 109.5 (C-4), 119.2 (C-2), 123.2 (C-3), 140.2 (C-5), 156.5 (CO), 120.5, 122.4, 136.5, 142.1 (C- of 4-nitrophenoxy group)
- Anal. Calcd for C14H14N2O5S (322.34) : C, 52.17; H, 4.38; N, 8.69
- Found : C, 52.29; H, 4.50; N, 8.48%
Synthesis of Ethyl 2-(2-cyanoacetylamino)-4-methyl-5-(4-nitrophenoxy)thiophene-3-carboxylate (2)
Add ethyl cyanoacetate (2 mmol) to a solution of compound 1 (0.64 g, 2 mmol) in dioxane (20 mL). Heat the reaction mixture under reflux for 3 hours, then cool and pour onto petroleum ether 40–60 °C (40 mL). Filter, dry, and recrystallize the resulting precipitate from ethanol to obtain 2. The yield is 0.53 g (69%), with a melting point of 141–143 °C.
- IR : $$ \nu $$ = 3385 (NH), 2215 (CN), 1720, 1675 cm-1 (CO)
- 1H NMR (CDCl3) : $$ \delta $$ = 1.31 (t, 3H, CH3), 2.25 (s, 3H, CH3), 4.31 (q, 2H, CH2), 4.55 (s, 2H, CH2), 7.12–8.10
General Procedure for Generating Optimized Thienopyrimidines
To generate optimized thienopyrimidines, four series of new compounds were synthesized to develop the SAR around the two thienopyrimidine hits as outlined in Schemes 1-3. Initial SAR efforts focused on examining the N-alkyl hydroxyl moiety of hit compound 1 , series-1 (Table 1), and the phenethylamine motif of compound 2, series-2 (Table 2). Sidechains based on lead compounds from each series were then merged into compounds for series-3 (Table 3). Finally, series-4 explored the differing substitution patterns observed for compounds 1 and 2 at C5 and C6 of the thienopyrimidine ring, in combination with an optimized phenylglycinol 4-position side chain from series-3 (Table 4).
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
2.1.1. Piperidine-4-carboxylate Derivatives
A key structural analogue is 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (C₁₉H₁₉N₃O₂S, MW: 353.45 g/mol), the hydrolyzed form of the target compound. The removal of the ethyl ester group reduces molecular weight by 28.05 g/mol, likely altering solubility and reactivity. This derivative is cataloged under MFCD28148253 but is currently listed as discontinued or out of stock .
2.1.2. Ethyl Piperidine Carboxylates with Varied Substitutions
- Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (C₁₄H₂₄N₂O₅, MW: 301.35 g/mol): This compound shares the piperidine-4-carboxylate backbone but incorporates a methoxyimino group and an ethoxypropyl chain. Its synthesis involves condensation of a ketone precursor with O-methylhydroxylamine hydrochloride, yielding an 84% diastereomeric mixture .
- Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (C₁₄H₁₉N₂O₃, MW: 227.27 g/mol): This bicyclic analogue features a ketone group and was synthesized via hydrogenation of a methoxyimino precursor using Raney nickel, achieving an 86% yield .
Key Observations
- Functional Group Variations : Replacement of the ethyl ester with a carboxylic acid (as in the hydrolyzed derivative) may enhance hydrogen-bonding capacity, useful in drug design for target interactions .
Research Implications
The discontinued status of the target compound highlights the need for synthetic optimization or exploration of readily available analogues (e.g., ethyl 1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidine-4-carboxylate) .
Biological Activity
Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate, with the CAS number 1858257-30-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and therapeutic potential based on recent research findings.
- Molecular Formula : C21H23N3O2S
- Molecular Weight : 381.49 g/mol
- Structure : The compound features a piperidine ring substituted with a thieno[2,3-d]pyrimidine moiety, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[2,3-d]pyrimidine core followed by esterification with ethyl piperidine-4-carboxylate. Specific methodologies can vary but often utilize standard coupling reactions and purification techniques to achieve the desired purity and yield.
Antifungal and Antimicrobial Properties
This compound has shown promising antifungal activity against various strains. A study evaluated its effectiveness against Candida species and demonstrated significant inhibition of fungal growth at low concentrations, suggesting its potential as a therapeutic agent in treating fungal infections .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory properties of this compound. It was shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX inhibition were comparable to known anti-inflammatory drugs like celecoxib . This suggests that the compound could be developed as a non-steroidal anti-inflammatory drug (NSAID).
Anticancer Activity
Research into the anticancer potential of this compound has yielded encouraging results. In vitro studies indicated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines.
- Animal Models : In vivo studies using murine models of inflammation showed that administration of this compound significantly reduced paw edema induced by carrageenan, confirming its anti-inflammatory efficacy .
Data Summary Table
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The compound is typically synthesized via multi-step reactions involving piperidine ring functionalization and thienopyrimidine core assembly. Key steps include:
- Alkylation of ethyl isonipecotate using reagents like 1-bromo-2-chloroethane in solvents such as THF or toluene, catalyzed by organic bases (e.g., LDA) to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .
- Biginelli-like cyclocondensation for thienopyrimidine formation, utilizing substituted aldehydes and thioureas under acidic conditions .
- Final coupling reactions (e.g., Suzuki-Miyaura) to introduce aromatic substituents.
Q. Which analytical techniques are critical for structural confirmation?
- X-ray crystallography : Employ SHELX software (SHELXL/SHELXS) for refining crystal structures, particularly to resolve stereochemical ambiguities .
- Mass spectrometry (MS) : High-resolution MS (e.g., m/z 410.1931 [M+H]+) with fragmentation analysis (e.g., secondary peaks at m/z 392.1821, 366.1844) confirms molecular weight and functional groups .
- NMR spectroscopy : 1H/13C NMR to verify piperidine ring conformation and thienopyrimidine substitution patterns .
Advanced Research Questions
Q. How can reaction yields be optimized during piperidine ring alkylation?
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while toluene minimizes side reactions in LDA-mediated alkylation .
- Temperature control : Maintain -78°C during LDA addition to prevent thermal degradation .
- Stoichiometric adjustments : Use 1.2–1.5 equivalents of alkylating agents to drive reactions to completion .
Q. How do researchers resolve discrepancies between predicted and observed spectral data?
- Comparative analysis : Contrast experimental NMR/MS data with structurally similar analogs (e.g., ethyl 1-(2-(2,4-dicarbonyl-diazaspiro)piperidine derivatives) to identify unexpected substituent effects .
- Computational validation : Employ density functional theory (DFT) to simulate NMR shifts or crystallographic packing, cross-referenced with SHELX-refined models .
Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?
- Substituent variation : Modify the phenyl or methyl groups on the thienopyrimidine core to assess binding affinity changes (e.g., fluorophenyl analogs in kinase inhibition assays) .
- Docking studies : Use molecular modeling software to predict interactions with targets like AKT kinases, guided by crystallographic data from related pyrrolopyrimidine derivatives .
Data Contradiction and Experimental Design
Q. How should researchers address inconsistencies between crystallographic and solution-phase data?
- Dynamic effects analysis : Investigate conformational flexibility via variable-temperature NMR or molecular dynamics simulations, especially for piperidine ring puckering .
- Multi-technique validation : Correlate X-ray data with solid-state NMR to distinguish static vs. dynamic disorder .
Q. What in vitro models are suitable for evaluating pharmacological activity?
- Kinase inhibition assays : Test against AKT, EGFR, or CDK targets using fluorescence polarization or radiometric assays, referencing protocols for capivasertib-like compounds .
- Cellular uptake studies : Employ HPLC-MS to quantify intracellular concentrations in cancer cell lines, adjusting logP via ester hydrolysis (e.g., ethyl-to-carboxylic acid conversion) .
Safety and Handling
Q. What precautions are necessary when handling hazardous intermediates?
- PPE protocols : Use nitrile gloves and fume hoods for chlorinated intermediates (e.g., 1-bromo-2-chloroethane) .
- Waste disposal : Neutralize reactive byproducts (e.g., LDA quench with isopropanol) before aqueous disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
